molecular formula C12H18O6 B1505036 2-Propynoic acid,1,6-hexanediyl ester (9CI) CAS No. 74987-93-2

2-Propynoic acid,1,6-hexanediyl ester (9CI)

Cat. No. B1505036
CAS RN: 74987-93-2
M. Wt: 258.27 g/mol
InChI Key: DYXQCLUZAAAOBW-UHFFFAOYSA-N
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Description

“2-Propynoic acid,1,6-hexanediyl ester (9CI)” is also known as 1,6-Hexanediol Dipropiolate . It has a CAS number of 74987-93-2 and a molecular weight of 258.27 . The IUPAC name is propiolic acid–hexane-1,6-diol (2/1) .


Synthesis Analysis

The synthesis of 1,6-Hexanediol diacrylate involves esterification with 1,6-hexanediol and acrylic acid as raw materials. The catalyst used is a strong acidic cationic resin D072. Cyclohexane is used as a water-carrying agent and hydroquinone as a polymerization inhibitor . The optimal esterification reaction conditions are as follows: "(acrylic acid):(1,6-hexanediol) -2.2, catalyst dosage (total mass ratio with raw materials) 2.5%, polymerization inhibitor dosage (mass ratio with acrylic acid) 0.6%, water carrying agent dosage (total mass ratio with raw materials) 70O.4, reaction time 4h, reaction temperature 80110 ℃ .


Molecular Structure Analysis

The InChI code for the molecule is 1S/C6H14O2.2C3H2O2/c7-5-3-1-2-4-6-8;21-2-3 (4)5/h7-8H,1-6H2;21H, (H,4,5) .


Physical And Chemical Properties Analysis

The compound has a density of 1.01 g/mL at 25 °C (lit.), a melting point of 6°C, and a boiling point of 295°C . It is slightly miscible with water . The vapor pressure is <0.01 mm Hg at 20 °C and the refractive index is 1.47 .

Safety and Hazards

The compound is classified as an irritant (Xi). It may cause sensitization by skin contact and is irritating to eyes and skin (Risk Codes R36/38 and R43) . Safety measures include wearing eye/face protection (Safety Description S39) .

Future Directions

“2-Propynoic acid,1,6-hexanediyl ester (9CI)” can be used as a raw material for organic synthesis and an intermediate for chemical production. It can be widely used in plastics, adhesives, textiles, rubber, and modified copolymers .

properties

IUPAC Name

hexane-1,6-diol;prop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2.2C3H2O2/c7-5-3-1-2-4-6-8;2*1-2-3(4)5/h7-8H,1-6H2;2*1H,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXQCLUZAAAOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)O.C#CC(=O)O.C(CCCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703343
Record name Prop-2-ynoic acid--hexane-1,6-diol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propynoic acid,1,6-hexanediyl ester (9CI)

CAS RN

74987-93-2
Record name Prop-2-ynoic acid--hexane-1,6-diol (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Propynoic acid,1,6-hexanediyl ester (9CI)
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2-Propynoic acid,1,6-hexanediyl ester (9CI)
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2-Propynoic acid,1,6-hexanediyl ester (9CI)
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2-Propynoic acid,1,6-hexanediyl ester (9CI)
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2-Propynoic acid,1,6-hexanediyl ester (9CI)
Reactant of Route 6
2-Propynoic acid,1,6-hexanediyl ester (9CI)

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